![molecular formula C22H20N2O2S B387647 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 313662-65-6](/img/structure/B387647.png)
2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as PBT-3, is a small molecule compound that has been extensively studied for its potential therapeutic applications. PBT-3 belongs to the class of benzothiophene derivatives and has been shown to possess a wide range of pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is Dynamin-2 . Dynamin-2 is a GTPase responsible for endocytosis in cells .
Mode of Action
The compound interacts with Dynamin-2, inhibiting its GTPase activity . This inhibition blocks the endocytosis of certain viruses and substrates, disrupting their ability to enter cells .
Biochemical Pathways
The inhibition of Dynamin-2 affects the endocytic pathway, a critical process for the internalization of nutrients, signaling molecules, and in some cases, viruses . By blocking endocytosis, the compound can prevent the entry and spread of certain viruses within the body .
Result of Action
The primary result of the compound’s action is the prevention of viral entry into cells by inhibiting endocytosis . This could potentially limit the spread of certain viruses within the body .
Advantages and Limitations for Lab Experiments
2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to possess good bioavailability and pharmacokinetic properties. However, 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has some limitations for lab experiments. It is relatively unstable and can undergo degradation under certain conditions. It also has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail and identify its cellular targets. Additionally, the development of more stable and soluble analogs of 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 4-phenylbenzoyl chloride with 4-aminothiophenol in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization with the help of a Lewis acid catalyst to yield 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The overall yield of 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide synthesis is reported to be around 70%.
Scientific Research Applications
2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorders, 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins.
properties
IUPAC Name |
2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c23-20(25)19-17-8-4-5-9-18(17)27-22(19)24-21(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZQCDCKEAYPPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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